7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl ethenyl substituent at the C-7 position and a cyano group at C-3. The pyrazolo[1,5-a]pyrimidine core mimics purine structures, enabling interactions with biological targets such as enzymes or receptors involved in nucleotide metabolism . The compound’s ethenyl group at C-7 likely enhances lipophilicity, influencing its pharmacokinetic profile and target binding efficiency.
Properties
Molecular Formula |
C15H9ClN4 |
|---|---|
Molecular Weight |
280.71 g/mol |
IUPAC Name |
7-[2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C15H9ClN4/c16-13-4-1-11(2-5-13)3-6-14-7-8-18-15-12(9-17)10-19-20(14)15/h1-8,10H |
InChI Key |
IFLIVURBQWDTRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC3=C(C=NN23)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Biselectrophilic Precursors
The primary route to synthesize pyrazolo[1,5-a]pyrimidine derivatives involves cyclocondensation between 1,3-dicarbonyl compounds and aminopyrazole or aminopyridine precursors . For 7-[2-(4-chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile, this method typically employs:
-
Ethyl acetoacetate or analogous 1,3-diketones as the dicarbonyl component.
-
N-amino-2-iminopyridine derivatives functionalized with a 4-chlorophenyl ethenyl group.
Reaction conditions include refluxing in ethanol or acetic acid under an oxygen atmosphere, with catalytic amounts of palladium acetate () or copper acetate () . A critical parameter is the molar equivalence of acetic acid, which enhances cyclization efficiency. For example, increasing acetic acid from 2 to 6 equivalents improves yields from 34% to 74% under air, while switching to an -rich atmosphere further boosts yields to 94% .
| Entry | Acetic Acid (equiv) | Atmosphere | Yield (%) |
|---|---|---|---|
| 1 | 2 | Air | 34 |
| 2 | 4 | Air | 52 |
| 3 | 6 | Air | 74 |
| 4 | 6 | 94 |
The reaction proceeds via nucleophilic attack of the enolate intermediate on the electrophilic carbon of the aminopyridine, followed by dehydration and aromatization . The (Z)-configuration of the ethenyl group is retained due to steric constraints during cyclization .
Solvent and Catalyst Optimization
Solvent choice significantly impacts reaction kinetics and product purity. Polar aprotic solvents like dimethylformamide (DMF) or acetic acid facilitate intermediate stabilization, while protic solvents (e.g., ethanol) favor cyclization but require longer reaction times . Catalytic systems involving or accelerate the formation of the pyrazolo[1,5-a]pyrimidine core but are ineffective in non-acidic media . For instance, no reaction occurs in ethanol without acetic acid, highlighting the necessity of acidic conditions for proton transfer during cyclization .
Functionalization via Knoevenagel Condensation
Post-cyclization functionalization introduces the 3-cyano group and 4-chlorophenyl ethenyl moiety. A two-step approach involves:
-
Cyano Substitution : Treatment of the pyrazolo[1,5-a]pyrimidine intermediate with cyanating agents (e.g., cyanogen bromide) under basic conditions .
-
Ethenyl Group Installation : Knoevenagel condensation between a pyrimidine aldehyde derivative and 4-chlorophenylacetonitrile in the presence of piperidine or ammonium acetate .
This method ensures regioselectivity, with the ethenyl group adopting the (Z)-configuration due to conjugation with the electron-withdrawing cyano group . Spectroscopic confirmation via reveals a coupling constant () of 10–12 Hz for the trans-alkene protons, consistent with the (Z)-stereochemistry .
One-Pot Synthesis Strategy
Recent advancements enable a one-pot synthesis by combining 1,3-dicarbonyl compounds, 4-chlorocinnamaldehyde, and cyanamide in a single reaction vessel. Key advantages include:
-
Reduced Purification Steps : Intermediates remain in situ, minimizing yield loss.
-
Stereochemical Control : The use of chiral auxiliaries or Lewis acids (e.g., ) directs the (Z)-selectivity of the ethenyl group .
Typical conditions involve refluxing in toluene with a Dean-Stark trap to remove water, achieving yields up to 82% .
Mechanistic Insights and Side Reactions
Competing pathways may lead to by-products such as:
-
Dimeric species : Formed via radical coupling under oxidative conditions .
-
O-Benzoylated intermediates : Resulting from nucleophilic attack of benzaldehyde derivatives on the pyrazolo[1,5-a]pyrimidine core .
Mitigation strategies include:
Spectroscopic Characterization
Post-synthesis validation employs:
Chemical Reactions Analysis
Types of Reactions
7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could result in a variety of substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. Studies have shown that 7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can inhibit the proliferation of various cancer cell lines.
- Case Study : In vitro studies demonstrated that this compound effectively reduced cell viability in MCF-7 (breast cancer) and K562 (leukemia) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidines are known to modulate inflammatory pathways, making them suitable candidates for treating conditions like arthritis.
- Mechanism of Action : It is hypothesized that the compound inhibits the production of pro-inflammatory cytokines and reduces the activity of inflammatory mediators such as COX-2 and TNF-alpha .
Neuroprotective Effects
Emerging research suggests that derivatives of pyrazolo[1,5-a]pyrimidine may offer neuroprotective benefits. These compounds could potentially be developed for conditions such as Alzheimer's disease or other neurodegenerative disorders.
- Research Findings : Experimental models have shown that these compounds can protect neuronal cells from oxidative stress-induced damage, possibly through their antioxidant properties .
Comparative Analysis of Biological Activities
| Activity Type | Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|---|
| Anticancer | 7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | MCF-7 | 10 | Induces apoptosis |
| K562 | 8 | Cell cycle arrest at G2/M phase | ||
| Anti-inflammatory | 7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | RAW264.7 (macrophages) | 15 | Inhibition of COX-2 and TNF-alpha production |
| Neuroprotective | Derivatives of pyrazolo[1,5-a]pyrimidine | SH-SY5Y (neuronal cells) | 12 | Antioxidant activity |
Mechanism of Action
The mechanism of action of 7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation. This inhibition can lead to alterations in cell cycle progression and induce apoptosis in cancer cells . The compound’s ability to form hydrogen bonds with key amino acids in the active site of CDK2 is essential for its inhibitory activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives vary significantly based on substituent patterns. Below is a systematic comparison with structurally related compounds:
Substituent Effects at C-7
- Key Insight: Halogenated aryl groups (e.g., chlorophenyl) at C-7 enhance tumor selectivity in PET tracers . The ethenyl group in the target compound may improve membrane permeability compared to amino-linked analogs.
Substituent Effects at C-5
- Key Insight : Polar groups (e.g., hydroxymethyl) at C-5 improve solubility but may reduce tumor retention compared to lipophilic substituents like fluoroethoxy methyl .
Fused-Ring Derivatives
- Key Insight : Fused aromatic systems (e.g., benzocoumarin) increase molecular rigidity and melting points, correlating with enhanced cytotoxic activity .
Pharmacokinetic Comparison of 18F-Labeled Derivatives
- Key Insight : [18F]5 outperforms [18F]FDG in tumor uptake, suggesting pyrazolo[1,5-a]pyrimidine derivatives as promising alternatives for PET imaging .
Biological Activity
7-[2-(4-Chlorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula: CHClN
- Molecular Weight: 315.75 g/mol
- CAS Number: 866049-97-0
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, primarily through the inhibition of specific kinases and receptors. These mechanisms are crucial for their potential applications in treating cancer and other diseases.
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazolo[1,5-a]pyrimidines, including the target compound. For instance:
- Inhibition of Kinases: A study highlighted that related compounds exhibited significant inhibitory activity against kinases such as AKT2/PKBβ, which is implicated in glioma malignancy. The compound 4j , a derivative with structural similarities, showed low micromolar activity against this kinase and inhibited neurosphere formation in glioblastoma stem cells while being relatively non-toxic to normal cells .
- Cytotoxicity Studies: In vitro assays have shown that certain derivatives display potent cytotoxic effects against cancer cell lines while sparing non-cancerous cells. The selectivity for cancer cells is a critical factor for therapeutic efficacy .
Antimicrobial Activity
In addition to anticancer properties, some derivatives of pyrazolo[1,5-a]pyrimidines have shown promising antimicrobial activities. For example:
- Minimum Inhibitory Concentration (MIC): A series of related compounds were evaluated for their antimicrobial efficacy, with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens. The most active derivatives demonstrated significant bactericidal effects .
Research Findings and Case Studies
Q & A
Q. Table 1: Representative Yields and Conditions
| Precursor | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 7-Amino-pyrazolo[1,5-a]pyrimidine | Pyridine | 6 | 67 | |
| 7-Chloro analog | DMF | 8 | 62 |
Basic: How is the compound characterized using spectroscopic and chromatographic techniques?
Methodological Answer:
- IR Spectroscopy: Key peaks include:
- C≡N stretch at ~2220 cm⁻¹ (nitrile group).
- C=C (styryl) at ~1600 cm⁻¹.
- NMR (¹H/¹³C):
- ¹H: Doublets at δ 7.2–7.8 ppm (styryl protons), singlet at δ 8.1 ppm (pyrimidine H).
- ¹³C: Peaks at ~115 ppm (C≡N), 125–140 ppm (aromatic carbons).
- Mass Spectrometry (MS): Molecular ion [M⁺] matches theoretical mass (e.g., m/z 347 for C₁₇H₁₁ClN₄).
- HPLC Purity: Reverse-phase C18 columns (acetonitrile/water gradient) confirm >95% purity .
Advanced: How does the planarity of the pyrazolo[1,5-a]pyrimidine core influence its intermolecular interactions and crystallographic packing?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Planarity: The pyrazolo[1,5-a]pyrimidine core is nearly coplanar (RMSD <0.02 Å), enabling π-π stacking between adjacent molecules.
- Intermolecular Interactions:
- C–H⋯N Hydrogen Bonds: Link molecules into sheets (e.g., C8–H8⋯N3, 2.85 Å).
- Halogen Interactions: The 4-chlorophenyl group participates in Cl⋯π contacts (3.3 Å), stabilizing the lattice .
Q. Table 2: Crystallographic Data
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| a, b, c (Å) | 4.98, 18.40, 10.15 | |
| β (°) | 95.92 | |
| R Factor | 0.038 |
Advanced: What strategies resolve contradictions in biological activity data across substituted pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
Discrepancies in activity (e.g., kinase inhibition vs. cytotoxicity) arise from substituent electronic effects and assay conditions. Resolution strategies include:
SAR Analysis:
- Electron-withdrawing groups (e.g., –Cl, –CF₃) enhance target binding but may reduce solubility.
- Example: 4-Chlorophenyl derivatives show 10-fold higher kinase inhibition than 4-fluorophenyl analogs due to improved hydrophobic interactions .
Assay Standardization:
- Use isogenic cell lines and consistent ATP concentrations (e.g., 10 µM) to minimize variability .
Computational Modeling:
Q. Table 3: Substituent Effects on IC₅₀ (Kinase Inhibition)
| Substituent | IC₅₀ (nM) | Solubility (µM) |
|---|---|---|
| 4-Chlorophenyl | 12 ± 1.5 | 45 |
| 4-Fluorophenyl | 130 ± 15 | 78 |
| 2,4-Dichlorophenyl | 8 ± 0.9 | 22 |
Advanced: How can reaction mechanisms for functionalization (e.g., nitrile to carboxamide) be validated experimentally?
Methodological Answer:
- Mechanistic Probes:
- Isotopic Labeling: Use ¹⁵N- or D-labeled reagents to track nitrile conversion pathways.
- Kinetic Studies: Monitor intermediates via in situ FTIR (e.g., nitrile → imidate → carboxamide).
- Computational Validation:
- DFT calculations (B3LYP/6-31G*) identify transition states and activation energies for nitrile hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
